5-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,1,3-benzothiadiazole
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Overview
Description
5-{6-Phenyl-2-azaspiro[33]heptane-2-carbonyl}-2,1,3-benzothiadiazole is a complex organic compound that features a spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{6-Phenyl-2-azaspiro[33]heptane-2-carbonyl}-2,1,3-benzothiadiazole typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality .
Chemical Reactions Analysis
Types of Reactions
5-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,1,3-benzothiadiazole undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by the presence of a leaving group
Common Reagents and Conditions
The reactions mentioned above generally require specific reagents and conditions:
Oxidation: Conducted in an aqueous or organic solvent at elevated temperatures.
Reduction: Performed under an inert atmosphere to prevent unwanted side reactions.
Substitution: Typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
5-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,1,3-benzothiadiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic applications, including as an anticancer or antimicrobial agent.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of 5-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,1,3-benzothiadiazole involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
6-Phenyl-2-azaspiro[3.3]heptane: Shares the spirocyclic core but lacks the benzothiadiazole moiety.
2-Azaspiro[3.3]heptane-2,6-dicarboxylic acid: Another spirocyclic compound with different functional groups.
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate: Features a similar spirocyclic structure with an amino group .
Uniqueness
The uniqueness of 5-{6-Phenyl-2-azaspiro[3.3]heptane-2-carbonyl}-2,1,3-benzothiadiazole lies in its combination of the spirocyclic core with the benzothiadiazole moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,1,3-benzothiadiazol-5-yl-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3OS/c23-18(14-6-7-16-17(8-14)21-24-20-16)22-11-19(12-22)9-15(10-19)13-4-2-1-3-5-13/h1-8,15H,9-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STHAFOHJLFLQAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CN(C2)C(=O)C3=CC4=NSN=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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